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Compound of Interest

Compound Name: 1,1,2-Propanetriol

Cat. No.: B15442449

Spectroscopic Profile of 1,1,2-Propanetriol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1,1,2-propanetriol, a triol of interest in various chemical and pharmaceutical applications.
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data for this compound, along with standardized experimental
protocols for data acquisition.

Predicted Spectroscopic Data

Due to the limited availability of published, comprehensive experimental spectra for 1,1,2-
propanetriol, the following data tables present predicted values based on the compound's
structure and established spectroscopic principles. These tables are intended to serve as a
reference for the identification and characterization of 1,1,2-propanetriol.

Table 1: Predicted *H NMR Spectral Data for 1,1,2-Propanetriol
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Chemical Shift (5,

Coupling Constant

Protons Multiplicity

ppm) (J, Hz)
-CHs ~1.1 Doublet ~6.5
-CH(OH)- ~3.8 Multiplet
-CH(OH)2 ~45 Doublet ~5.0
-OH Variable Singlet (broad)

Table 2: Predicted 3C NMR Spectral Data for 1,1,2-Propanetriol

Carbon Chemical Shift (6, ppm)
-CHs ~18
-CH(OH)- ~75
-CH(OH)2 ~95

Table 3: Predicted IR Absorption Bands for 1,1,2-Propanetriol

Functional Group

Wavenumber (cm~—2)

Intensity

O-H Stretch 3600-3200 Strong, Broad
C-H Stretch 3000-2850 Medium
C-O Stretch 1150-1000 Strong

Table 4: Predicted Mass Spectrometry Fragmentation for 1,1,2-Propanetriol
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miz Proposed Fragment
92 [M]* (Molecular lon)
7 [M - OH]*

61 [M - CH20H]*

45 [CH(OH)2]*

43 [CH3CH(OH)*

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data outlined above.
These protocols are generalized for small organic molecules and should be adapted as
necessary for the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obijective: To obtain *H and **C NMR spectra of 1,1,2-propanetriol.

Materials:

1,1,2-Propanetriol sample

Deuterated solvent (e.g., D20, DMSO-ds)

NMR tubes (5 mm)

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
e Sample Preparation:

o Dissolve approximately 5-10 mg of 1,1,2-propanetriol in 0.6-0.7 mL of a suitable
deuterated solvent in a clean, dry vial.
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o Vortex the mixture until the sample is fully dissolved.

o Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

[¢]

Lock the spectrometer on the deuterium signal of the solvent.

[e]

Shim the magnetic field to achieve a sharp, symmetrical lock signal.

[e]

Tune and match the appropriate probe for *H or 13C acquisition.

e 1H NMR Acquisition:

[¢]

Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).

[¢]

Use a standard single-pulse experiment.

[e]

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

o

Set the relaxation delay (D1) to at least 1 second.

[¢]

Acquire the Free Induction Decay (FID).
e 13C NMR Acquisition:
o Switch the spectrometer to the 3C frequency.

o Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-120
ppm).

o Use a proton-decoupled pulse sequence (e.g., zgpg30).

o Set a sufficient number of scans to obtain a good signal-to-noise ratio (this will be
significantly higher than for *H NMR).

o Set a suitable relaxation delay (e.g., 2 seconds).
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o Acquire the FID.

» Data Processing:

[e]

Apply a Fourier transform to the acquired FIDs for both *H and *3C spectra.

o

Phase the resulting spectra.

[¢]

Calibrate the chemical shift scale using the residual solvent peak as a reference.

[¢]

Integrate the peaks in the *H spectrum.

[e]

Identify and report the chemical shifts, multiplicities, and coupling constants for all signals.

Infrared (IR) Spectroscopy

Obijective: To obtain the FT-IR spectrum of 1,1,2-propanetriol.

Materials:

1,1,2-Propanetriol sample (neat liquid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates
(e.g., NaCl or KBr).

Pipette

Kimwipes and a suitable solvent (e.g., isopropanol or acetone) for cleaning.
Procedure (using ATR):

e Background Spectrum:

o Ensure the ATR crystal is clean and dry.

o Acquire a background spectrum of the empty ATR accessory. This will be subtracted from
the sample spectrum.

e Sample Application:
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o Place a small drop of the neat 1,1,2-propanetriol sample onto the center of the ATR
crystal.

e Spectrum Acquisition:

o Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-
to-noise ratio.

o The typical spectral range is 4000-400 cm™1,
» Data Processing and Analysis:

o The software will automatically subtract the background spectrum from the sample
spectrum.

o lIdentify and label the major absorption bands in the spectrum.
o Correlate the observed bands with the functional groups present in 1,1,2-propanetriol.
e Cleaning:

o Clean the ATR crystal thoroughly with a Kimwipe soaked in a suitable solvent and allow it
to dry completely.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of 1,1,2-propanetriol and identify its molecular ion and
fragmentation pattern.

Materials:

1,1,2-Propanetriol sample

A suitable volatile solvent (e.g., methanol, acetonitrile)

Vials and micropipettes

Mass spectrometer with an appropriate ionization source (e.g., Electrospray lonization - ESI
or Electron lonization - EI).
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Procedure (using ESI-MS):
e Sample Preparation:

o Prepare a dilute solution of 1,1,2-propanetriol (e.g., 1-10 pg/mL) in a suitable solvent.
The solvent should be compatible with the ESI source.

e Instrument Setup:
o Tune and calibrate the mass spectrometer according to the manufacturer's instructions.

o Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow,
and temperature) to optimal values for the analyte and solvent system.

o Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).
e Sample Infusion:

o Introduce the sample solution into the ESI source via direct infusion using a syringe pump
at a constant flow rate.

o Data Acquisition:

o Acquire the mass spectrum. Average the spectra over a stable infusion period to improve
signal quality.

o Data Analysis:

o ldentify the peak corresponding to the molecular ion ([M+H]* or [M+Na]* for positive ion
mode, or [M-H]~ for negative ion mode).

o If fragmentation is induced in the source or via tandem MS (MS/MS), identify the major
fragment ions.

o Propose structures for the observed fragment ions.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 1,1,2-propanetriol.

Sample Preparation

[l,l,Z-PropanetrioI Sample]

( Dissolution in Solvent)

NMR Tube Neat/ATR Dilute Salution

Data Acquisition

v
NMR Spectrometer
[ (H & 12C) ] [FT IR Spectrometer] [ Mass Spectrometer]

Data Analysis
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Vibrational Frequencies) (m/z, Fragmentation)

Interpretation & (Characterization

Y

{ Structural Elucidation ]4
[Technical Reportj

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15442449?utm_src=pdf-body
https://www.benchchem.com/product/b15442449?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15442449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic characterization of 1,1,2-propanetriol
(NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15442449#spectroscopic-characterization-of-1-1-2-
propanetriol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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